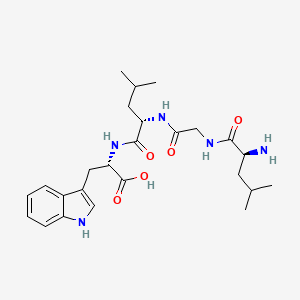![molecular formula C17H22BrN3O B12552742 N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide CAS No. 162464-20-2](/img/structure/B12552742.png)
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyldiazenyl group attached to a phenoxyethan-1-aminium bromide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with phenol derivatives. The resulting intermediate is then quaternized with trimethylamine and subsequently treated with hydrobromic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted products with different nucleophiles.
科学研究应用
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can participate in electron transfer reactions, while the quaternary ammonium group can interact with negatively charged sites on biomolecules. These interactions can modulate biological pathways and exert specific effects.
相似化合物的比较
Similar Compounds
- N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium chloride
- N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium iodide
Uniqueness
N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and interactions compared to its chloride and iodide counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are critical.
属性
CAS 编号 |
162464-20-2 |
|---|---|
分子式 |
C17H22BrN3O |
分子量 |
364.3 g/mol |
IUPAC 名称 |
trimethyl-[2-(4-phenyldiazenylphenoxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C17H22N3O.BrH/c1-20(2,3)13-14-21-17-11-9-16(10-12-17)19-18-15-7-5-4-6-8-15;/h4-12H,13-14H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
CRGFPTDHBRCKFD-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



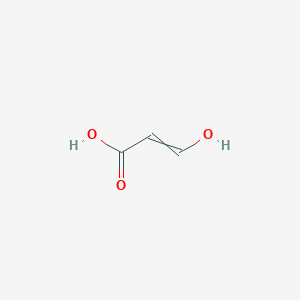

![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
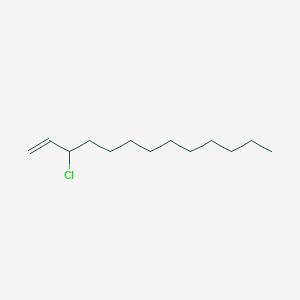
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
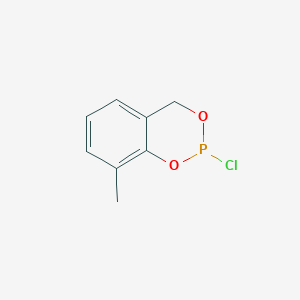
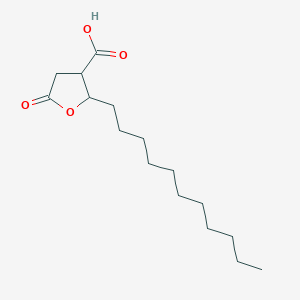
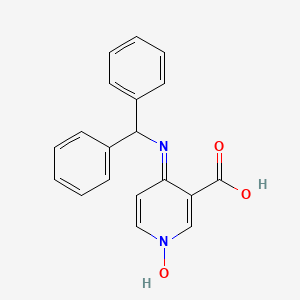
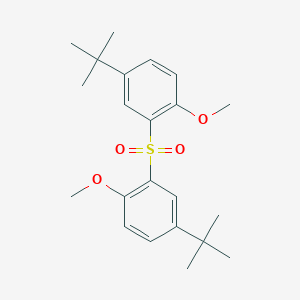
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
